molecular formula C5H16Cl2N2O B1377480 [2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride CAS No. 1443980-36-6

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

Cat. No. B1377480
M. Wt: 191.1 g/mol
InChI Key: TWVHORRSRJICAD-UHFFFAOYSA-N
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Description

“[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride” is a chemical compound with the molecular formula C5H16Cl2N2O . It has a molecular weight of 191.10 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a propan-2-yloxyethyl group attached to a hydrazine group, and it forms a salt with two hydrochloric acid molecules .


Physical And Chemical Properties Analysis

This compound has several computed properties, including a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 190.0639685 g/mol . It has a topological polar surface area of 47.3 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Antimicrobial and Analgesic Activities

Hydrazine derivatives have been employed in the synthesis of triazole, thiadiazole, and oxadiazole substituted coumarins, showing significant antimicrobial and analgesic activities. The synthesis involved creating hydrazide compounds from coumarin derivatives, which were then reacted with various reagents under controlled conditions to yield the desired products with high yields and short reaction times (Reddy et al., 2014).

Antimicrobial Activity of Succinimidoacetates

Another study focused on synthesizing succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates from hydroxyquinoline and ethyl chloroacetate, treated with hydrazine hydrate. These compounds were then evaluated for their antibacterial and antifungal activities, showing significant growth inhibition (Ahmed et al., 2006).

Novel Coumarin Derivatives

Antimicrobial Activities

A study aimed at synthesizing new coumarin derivatives for evaluating their antimicrobial activities highlighted the reaction of ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate with hydrazine, producing hydrazide compounds. These compounds were then used to create various derivatives, showing significant antimicrobial activities (Medimagh-Saidana et al., 2015).

Fluorescent Turn-On Probe

Detection of Hydrazine

Research has developed a turn-on type fluorescent probe, HyP-2, based on the ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction, for the sensitive and selective detection of hydrazine. This probe has shown practical applicability in various fields, including environmental monitoring and safety assessments (Jung et al., 2019).

properties

IUPAC Name

2-propan-2-yloxyethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c1-5(2)8-4-3-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHORRSRJICAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Propan-2-yloxy)ethyl]hydrazine dihydrochloride

CAS RN

1443980-36-6
Record name [2-(propan-2-yloxy)ethyl]hydrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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